molecular formula C20H26O5 B12888159 2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol CAS No. 89807-27-2

2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol

Katalognummer: B12888159
CAS-Nummer: 89807-27-2
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: JXOHTAFSTXSNHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol is an organic compound with a complex structure that includes a biphenyl group and multiple ethoxy linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the reaction of 4-hydroxybiphenyl with ethylene oxide in the presence of a base. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism of action of 2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the ethoxy chains can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and interactions .

Eigenschaften

CAS-Nummer

89807-27-2

Molekularformel

C20H26O5

Molekulargewicht

346.4 g/mol

IUPAC-Name

2-[2-[2-[2-(4-phenylphenoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C20H26O5/c21-10-11-22-12-13-23-14-15-24-16-17-25-20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-9,21H,10-17H2

InChI-Schlüssel

JXOHTAFSTXSNHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCOCCOCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.